2,3,3,4-Tetramethylpentane

Fuel chemistry Aviation fuel Antiknock performance

2,3,3,4-Tetramethylpentane (CAS 16747-38-9) is a highly branched C9H20 alkane belonging to the nonane isomer family, characterized by a quaternary carbon center (C3) bearing two methyl groups flanked by isopropyl moieties. It is a colorless, flammable liquid with a density of 0.72 g/cm³, a boiling point of 141.3°C at 760 mmHg, and a flash point of 29.5°C.

Molecular Formula C9H20
Molecular Weight 128.25 g/mol
CAS No. 16747-38-9
Cat. No. B096541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,3,4-Tetramethylpentane
CAS16747-38-9
Molecular FormulaC9H20
Molecular Weight128.25 g/mol
Structural Identifiers
SMILESCC(C)C(C)(C)C(C)C
InChIInChI=1S/C9H20/c1-7(2)9(5,6)8(3)4/h7-8H,1-6H3
InChIKeyJLCYYQOQSAMWTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,3,4-Tetramethylpentane (CAS 16747-38-9): Procurement-Grade Physical and Thermochemical Baseline Data for C9H20 Branched Alkane Selection


2,3,3,4-Tetramethylpentane (CAS 16747-38-9) is a highly branched C9H20 alkane belonging to the nonane isomer family, characterized by a quaternary carbon center (C3) bearing two methyl groups flanked by isopropyl moieties [1]. It is a colorless, flammable liquid with a density of 0.72 g/cm³, a boiling point of 141.3°C at 760 mmHg, and a flash point of 29.5°C . The compound's distinctive sterically congested molecular architecture confers specific physical and thermochemical properties that differentiate it from other nonane isomers in applications requiring defined hydrocarbon behavior [2].

Why 2,3,3,4-Tetramethylpentane Cannot Be Replaced by Generic Nonane Isomers or Alternative Branched Alkanes Without Quantitative Performance Loss


Within the C9H20 isomer family, molecular branching pattern directly governs combustion behavior, thermodynamic stability, and spectroscopic signatures. Substitution of 2,3,3,4-tetramethylpentane with other branched nonanes or commercially available hydrocarbon mixtures introduces unquantified variability in knock-limited performance, enthalpy of combustion, and conformational equilibrium [1]. The compound's unique 2,3,3,4-methyl substitution pattern produces a specific steric environment around the central quaternary carbon that cannot be replicated by isomers such as 2,2,3,4-tetramethylpentane, 2,2,5-trimethylhexane, or n-nonane [2]. Generic substitution therefore invalidates performance correlations established in NACA fuel testing programs and compromises reproducibility in fundamental physical chemistry investigations [3].

2,3,3,4-Tetramethylpentane (CAS 16747-38-9): Direct Comparative Evidence for Differentiated Scientific and Industrial Procurement Decisions


Knock-Limited Engine Performance of 2,3,3,4-Tetramethylpentane Versus 2,2,3,4-Tetramethylpentane in Full-Scale Aviation Cylinder Testing

In NACA Wartime Report E-236, 2,3,3,4-tetramethylpentane was directly compared head-to-head with 2,2,3,4-tetramethylpentane for knock-limited performance in full-scale aviation engine cylinders [1]. The NACA summary compilation explicitly states that both paraffins—2,2,3,4-tetramethylpentane and 2,3,3,4-tetramethylpentane—were effective in increasing the knock-limited performance of base fuels, particularly at rich mixtures [2]. The testing protocol evaluated four antiknock characteristics: blending sensitivity, inlet-air temperature sensitivity, lead susceptibility, and full-scale versus small-scale engine correlation [1].

Fuel chemistry Aviation fuel Antiknock performance Combustion engineering

Standard Enthalpy of Combustion of 2,3,3,4-Tetramethylpentane Relative to Nonane Isomer Class for Thermochemical Modeling and Fuel Calorimetry

The standard enthalpy of combustion (ΔcH°liquid) for 2,3,3,4-tetramethylpentane has been experimentally determined as -6121.9 ± 1.6 kJ/mol via combustion calorimetry, corresponding to a standard enthalpy of formation (ΔfH°liquid) of -277.9 kJ/mol [1]. This value, compiled in the NIST Standard Reference Database, provides a validated thermochemical benchmark for this specific C9H20 isomer [1]. The measurement precision (±1.6 kJ/mol) enables quantitative differentiation from other nonane isomers in combustion modeling applications.

Thermochemistry Calorimetry Combustion calorimetry Fuel research

Vibrational Spectroscopic Differentiation of 2,3,3,4-Tetramethylpentane from 2,2,5-Trimethylhexane via Temperature-Dependent Conformational Analysis

A peer-reviewed vibrational spectroscopic study directly compared the temperature dependence of infrared and Raman band intensities for 2,3,3,4-tetramethylpentane and 2,2,5-trimethylhexane to investigate conformational equilibrium [1]. The study specifically selected these two branched nonanes to examine how different methyl substitution patterns affect internal rotation barriers and conformational populations. The temperature-dependent spectral changes provide a quantitative basis for distinguishing these structurally similar C9H20 isomers in analytical applications [1].

Vibrational spectroscopy Conformational analysis Infrared spectroscopy Raman spectroscopy

Synthesis Route Specificity for 2,3,3,4-Tetramethylpentane: Quantitative One-Step Protocol with Full Spectroscopic Characterization

A 2023 Molbank publication reports a one-step synthesis protocol for 2,3,3,4-tetramethylpentane in quantitative yield using adapted Vilsmeier conditions [1]. The product was rigorously characterized by ¹H-, ²H-, ¹³C-NMR, as well as IR and Raman spectroscopy, with detailed spectral data provided [1]. This validated synthetic route enables procurement of high-purity material with full spectroscopic documentation, distinguishing it from commercially sourced isomers that may lack comprehensive characterization.

Organic synthesis Synthetic methodology NMR spectroscopy Hydrocarbon chemistry

Evidence-Based Application Scenarios for 2,3,3,4-Tetramethylpentane (CAS 16747-38-9) in Fuel Research, Thermochemistry, Spectroscopy, and Reference Material Procurement


Aviation Fuel Blending Research and Knock-Limited Engine Performance Testing

Based on direct head-to-head engine testing documented in NACA Wartime Report E-236, 2,3,3,4-tetramethylpentane is qualified for use in aviation fuel blending studies where its specific antiknock characteristics—including blending sensitivity, inlet-air temperature sensitivity, and lead susceptibility—have been experimentally established [1]. The compound is particularly applicable for investigations of rich-mixture knock-limited performance, where NACA summaries explicitly note its effectiveness alongside 2,2,3,4-tetramethylpentane [2].

Combustion Calorimetry Calibration and Thermochemical Reference Standard Applications

With a NIST-validated standard enthalpy of combustion of -6121.9 ± 1.6 kJ/mol, 2,3,3,4-tetramethylpentane serves as a calibrated thermochemical reference for combustion calorimetry instrumentation and thermodynamic modeling of branched hydrocarbon fuels [1]. The compound's precisely characterized combustion energetics enable its use as a calibration standard for determining heats of combustion of related C9H20 isomers and other branched alkanes.

Conformational Analysis and Vibrational Spectroscopy Studies of Sterically Hindered Hydrocarbons

2,3,3,4-Tetramethylpentane is a validated model compound for investigating internal rotation and conformational equilibrium in highly branched alkanes, as demonstrated by temperature-dependent infrared and Raman spectroscopic studies that directly compared this isomer with 2,2,5-trimethylhexane [1]. The compound's central quaternary carbon flanked by isopropyl groups creates a sterically congested environment ideal for studying restricted rotation and conformational populations.

Analytical Reference Material for Gas Chromatography and Mass Spectrometry of Complex Hydrocarbon Mixtures

The compound's defined boiling point (141.3°C at 760 mmHg), refractive index (1.405), and chromatographic retention characteristics support its procurement as an analytical reference standard for GC and GC-MS identification of specific C9H20 isomers in petroleum fractions, synthetic fuel blends, and environmental hydrocarbon samples [1][2]. Its distinct mass spectrum and retention index enable unambiguous differentiation from co-eluting nonane isomers.

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